N-(cyclohexylcarbonyl)phenylalanine is an organic compound classified as an N-acyl-alpha amino acid, specifically a derivative of phenylalanine. It features a cyclohexylcarbonyl group attached to the nitrogen atom of phenylalanine's amine group. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly in drug design and synthesis.
N-(cyclohexylcarbonyl)phenylalanine belongs to the broader class of N-acylamides, which are characterized by a fatty acyl group linked to a primary amine through an amide bond. Within this classification, it is categorized as an amino acid conjugate, which indicates its structure is derived from an amino acid (phenylalanine) that has been modified by the addition of an acyl group (cyclohexylcarbonyl) at the nitrogen atom .
The synthesis of N-(cyclohexylcarbonyl)phenylalanine typically involves the amidation reaction between phenylalanine and cyclohexanecarbonyl chloride. This process can be carried out under various conditions, including solvent choice and temperature control, to optimize yield and purity.
N-(cyclohexylcarbonyl)phenylalanine has a complex molecular structure characterized by:
N-(cyclohexylcarbonyl)phenylalanine can participate in various chemical reactions typical for amino acids and amides, including:
N-(cyclohexylcarbonyl)phenylalanine may exert its biological effects through modulation of protein interactions or enzymatic activity. The cyclohexanecarbonamide moiety can influence binding affinities with specific receptors or enzymes, potentially altering physiological responses.
Research indicates that compounds like N-(cyclohexylcarbonyl)phenylalanine may interact with metabolic pathways involving neurotransmitter synthesis or receptor activation, although specific mechanisms require further elucidation through experimental studies.
N-(cyclohexylcarbonyl)phenylalanine has several scientific applications:
Systematic Nomenclature & Bonding Configuration:N-(Cyclohexylcarbonyl)phenylalanine (IUPAC name: 2-[(Cyclohexylcarbonyl)amino]-3-phenylpropanoic acid) features a tripartite architecture: (1) A phenylalanine core (α-amino acid scaffold), (2) An N-acylated cyclohexanoyl group, and (3) A chiral α-carbon center (S-configuration in biologically active forms). The cyclohexylcarbonyl moiety attaches via an amide bond (–CO–NH–) to phenylalanine’s amine group, converting the peptide backbone into a hydrolytically stable acylated derivative [1] [8]. This design intentionally eliminates peptide characteristics (e.g., C-terminal carboxylate, N-terminal amine), enhancing metabolic stability while retaining target engagement [4].
Structural Taxonomy:This compound belongs to two medicinal chemistry categories:
Table 1: Structural Attributes vs. Biological Performance of N-Acyl Phenylalanine Derivatives
Acyl Group | log P | Metabolic Stability (t½, min) | PPI Inhibition (IC₅₀, μM) | Key Application |
---|---|---|---|---|
Acetyl | -0.2 | 15 | >100 | Biosynthetic probes |
Cyclohexylcarbonyl | 2.8 | >120 | 5.2 | Antidiabetic leads |
Benzoyl | 2.1 | 45 | 28 | Enzyme inhibitors |
tert-Butoxycarbonyl | 1.7 | 90 | 67 | Peptide protection |
Stereoelectronic Properties:
Precursor Compounds & Discovery Rationale:In the 1990s, researchers sought non-peptidic insulin secretagogues to overcome limitations of peptide-based drugs (e.g., exenatide). Screening of acylated amino acids identified N-(cyclohexylcarbonyl)phenylalanine as a structural mimic of insulin-releasing peptide (IRP) C-terminal sequences (e.g., Tyr-Phe) [2] [6]. The cyclohexylcarbonyl group was strategically chosen to:1) Mimic tyrosine’s hydrophobic side chain while resisting oxidation2) Block aminopeptidase degradation via steric shielding [7]
Mechanism-Driven Optimization:Early analogs revealed critical structure-activity relationships (SAR):
Table 2: Evolution of N-Acyl Phenylalanine Derivatives in Antidiabetic Research
Phase | Key Compounds | Target Engagement | Limitations | Advancements |
---|---|---|---|---|
Peptide leads (1980s) | GLP-1, IRPs | GPCR signaling | Proteolytic degradation, IV administration | Proof-of-concept for insulin secretion |
First-gen acylated analogs (1995) | N-Octanoyl-Phe | KATP channel inhibition | Low potency (EC₅₀ >100 μM) | Oral activity in rodents |
Optimized derivatives (2000s) | N-(Cyclohexylcarbonyl)Phe | SUR1 binding (Kd = 3.8 μM) | Species-specific PK | 8-fold improved glucose tolerance vs. glipizide |
Clinical candidates | Mitiglinide (N-Benzylsuccinyl-Phe) | Rapid insulin secretion | Hypoglycemia risk | Marketed as fast-acting agent |
Therapeutic Impact:This compound served as the chemical blueprint for meglitinide-class drugs. Mitiglinide (Starlix®), developed from its structural framework, exhibits:
Peptidomimetic Transition Strategies:N-(Cyclohexylcarbonyl)phenylalanine exemplifies three key principles in rational peptidomimetic design:
Protein-Protein Interaction (PPI) Inhibition:The compound disrupts PPIs via bivalent interactions:
Table 3: Structural Features Enabling PPI Modulation
Structural Element | Role in Peptides | Mimicry in N-(Cyclohexylcarbonyl)Phe | Target Validation |
---|---|---|---|
N-terminal hydrophobic residue | Target anchoring | Cyclohexylcarbonyl group | HDM2, SUR1, PPARγ LBD |
Central aromatic residue | π-stacking/van der Waals | Phenylalanine phenyl ring | Insulin receptor kinase |
C-terminal charge | Hydrogen bonding | Ionized carboxylate | GLP-1 receptor, integrins |
Chiral center | Stereospecific binding | (S)-configuration | KATP channel specificity |
Case Study: p53-HDM2 Antagonism:Inspired by p53’s Phe19/Trp23/Leu26 triad, researchers developed analogs showing:
Synthetic Versatility:The molecule serves as a multifunctional building block:
Concluding Remarks
N-(Cyclohexylcarbonyl)phenylalanine represents a paradigmatic hybrid scaffold in medicinal chemistry. Its optimized balance of peptide-like recognition and small-molecule properties continues to enable targeted therapeutic discovery, particularly for intracellular PPIs refractory to traditional approaches. Recent applications in PROTAC design (e.g., cyclohexylcarbonyl-based E3 ligase recruitment) underscore its enduring chemical versatility [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: